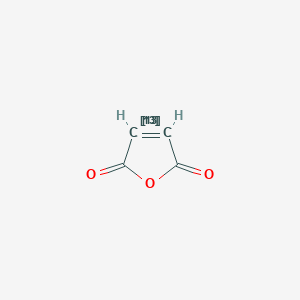

(3,4-13C2)Furan-2,5-dione

Overview

Description

“(3,4-13C2)Furan-2,5-dione” is a variant of “Furan-2,5-dione”, also known as Maleic Anhydride . It is an organic compound with the formula C4H2O3. It is the acid anhydride of maleic acid and is a colorless or white solid with an acrid odor . It is produced industrially on a large scale for applications in coatings and polymers .

Molecular Structure Analysis

The basic chemical structure of maleic anhydride is inherently versatile. It comprises a double bond at the C3–C4 position and two carbonyl groups, one at the C2 position and the other at the C5 position . The double bond is well known to be very reactive .Scientific Research Applications

Furan Platform Chemicals

Furan platform chemicals (FPCs) are directly available from biomass, such as furfural and 5-hydroxy-methylfurfural . These chemicals are used in the manufacture of a wide range of compounds that can be economically synthesized from biomass . The use of FPCs is part of a larger shift in the chemical industry from traditional resources like crude oil to biomass .

Epoxy Resins

Furan derivatives, including “(3,4-13C2)Furan-2,5-dione”, have been used in the synthesis of epoxy resins . These resins are produced in high volumes for a wide range of industrial applications . The synthesis of these resins involves various processes such as reductive amination, etherification, esterification, and carbonatation .

Bio-Renewable Monomers

Researchers are looking for bio-renewable monomers with low toxicity to produce more sustainable polymers . Furan derivatives, including “(3,4-13C2)Furan-2,5-dione”, can be used in this context .

Replacement for Phthalic Moieties

Furan derivatives can replace phthalic moieties in polyethylene terephthalate . This is part of a broader effort to make the production of plastics more sustainable .

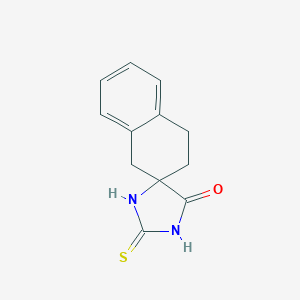

Synthesis of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives

“(3,4-13C2)Furan-2,5-dione” can be used in the preparation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives . These derivatives are prepared via a three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate .

Anxiolytic Activity

Some furan derivatives have been isolated and studied for their anxiolytic activity . This research could potentially lead to the development of new treatments for anxiety disorders .

Safety and Hazards

While specific safety and hazards information for “(3,4-13C2)Furan-2,5-dione” is not available in the retrieved sources, it’s important to note that furan reacts rapidly with the singlet oxygen generated upon exposure to oxygen and light . Therefore, many furan-containing molecules can only be manipulated in the dark or under an inert atmosphere .

Mechanism of Action

Target of Action

Mode of Action

The mode of action of (3,4-13C2)Furan-2,5-dione involves a gas-phase reaction with Chlorine (Cl) atoms . The formation of a Cl·C4H2O3 adduct intermediate is deduced from the Cl atom temporal profiles . This interaction results in changes to the compound and its environment, which are further detailed in the sections below.

Biochemical Pathways

The biochemical pathways affected by (3,4-13C2)Furan-2,5-dione are primarily related to atmospheric degradation . The compound undergoes a reaction with Cl atoms, leading to the formation of an adduct intermediate . This process is part of a larger atmospheric degradation mechanism for C4H2O3, which is proposed based on observed product yields and theoretical calculations of ring-opening pathways and activation barrier energies .

Pharmacokinetics

The rate coefficients for the gas-phase cl + furan-2,5-dione reaction were measured over a pressure range at temperatures between 283 and 323 k , which may provide some insight into its behavior in different environments.

Result of Action

The result of the action of (3,4-13C2)Furan-2,5-dione involves the formation of stable end-products. Molar yields of (83 ± 7)%, (188 ± 10)%, and (65 ± 10)% were measured for CO, CO2, and HC(O)Cl, respectively, in an air bath gas . These results indicate the compound’s significant impact on its environment.

Action Environment

The action of (3,4-13C2)Furan-2,5-dione is influenced by environmental factors such as temperature and pressure . The compound’s reaction with Cl atoms was studied over a pressure range at temperatures between 283 and 323 K . These conditions significantly influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

(3,4-13C2)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH]C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584055 | |

| Record name | (3,4-~13~C_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-13C2)Furan-2,5-dione | |

CAS RN |

41403-35-4 | |

| Record name | (3,4-~13~C_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic-2,3-13C2 anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

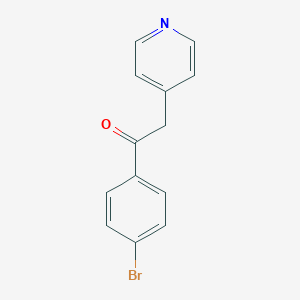

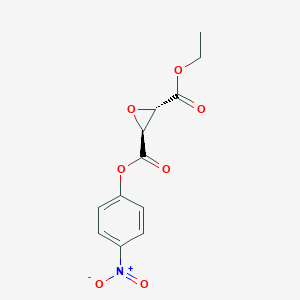

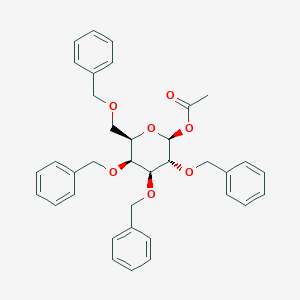

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that maleic anhydride grafts differently onto polypropylene compared to polyethylene. Could the use of (3,4-¹³C₂)Furan-2,5-dione help elucidate these differences in graft structure?

A1: Yes, using (3,4-¹³C₂)Furan-2,5-dione could provide valuable insights. The ¹³C labeling at the 3 and 4 positions would allow researchers to specifically track the fate of the carbonyl carbons during the grafting process using ¹³C NMR. This would enable them to determine if the anhydride ring remains intact or undergoes ring-opening depending on the polyolefin used. For example, the study found that maleic anhydride forms short oligomers in polyethylene, while it primarily exists as single succinic anhydride rings in polypropylene []. By analyzing the characteristic chemical shifts of the labeled carbons, researchers could confirm these structural differences with higher certainty.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)